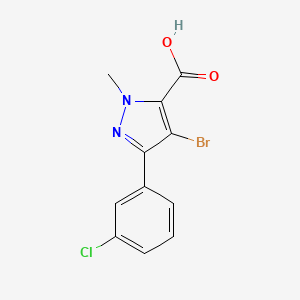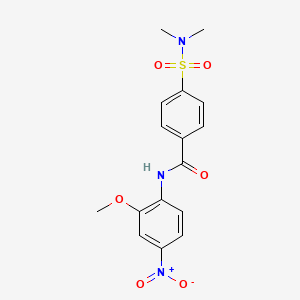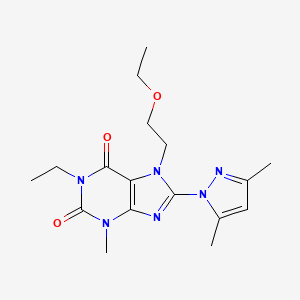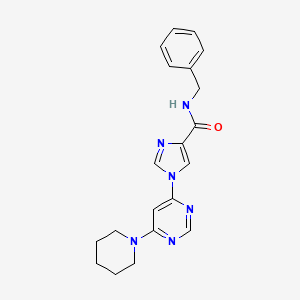
4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo group at the 4th position, a 3-chlorophenyl group at the 3rd position, and a carboxylic acid group at the 5th position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the bromo and chlorophenyl groups, and the addition of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered aromatic ring containing two nitrogen atoms, and the bromo, chlorophenyl, and carboxylic acid substituents .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The bromo and chloro groups might also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents. The bromo and chloro groups might also influence its reactivity .Scientific Research Applications
4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMA has been used in a variety of scientific research applications. It has been used in drug discovery as a building block for the synthesis of novel compounds. In chemical synthesis, it has been used as a starting material for the synthesis of a variety of organic compounds. In materials science, it has been used as a catalyst for the synthesis of polymers.
Mechanism of Action
4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMA is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMA can increase the levels of acetylcholine in the brain, which can lead to an increase in cognitive function.
Biochemical and Physiological Effects
4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, which can lead to an increase in cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMA has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful starting material for a variety of organic synthesis reactions. Additionally, it is relatively inexpensive to purchase, making it an economical choice for laboratory experiments. One limitation is that it is not very stable and can degrade over time, making it difficult to store for long periods of time.
Future Directions
There are a variety of potential future directions for 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMA research. One potential direction is to further explore its potential as an inhibitor of acetylcholinesterase, as this could lead to new treatments for cognitive disorders. Additionally, further research could be done to explore its potential as an antioxidant or anti-inflammatory agent, as this could lead to new treatments for a variety of conditions. Finally, further research could be done to explore its potential as a catalyst in polymer synthesis, as this could lead to new materials with a variety of applications.
Synthesis Methods
4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMA can be synthesized via a two-step process. In the first step, 3-chlorophenylmagnesium bromide is reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMA. In the second step, the compound is then purified through recrystallization.
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHLCFXIGXKVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Cl)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine](/img/structure/B2617029.png)
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2617030.png)
![N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2617032.png)

![2-{[2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2617034.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2617036.png)
![(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2617039.png)



![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)

![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)